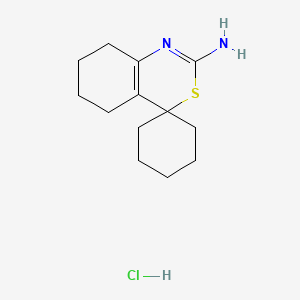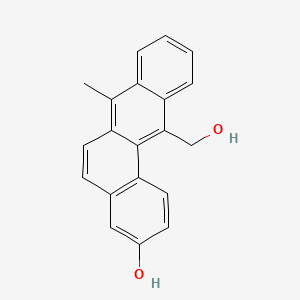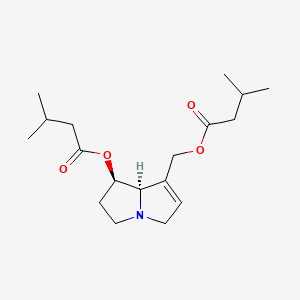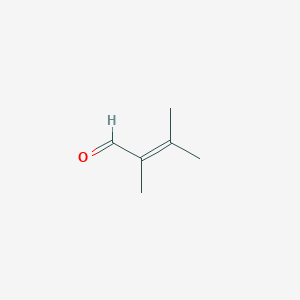
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is an organophosphorus compound that features a benzodioxole ring fused with a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate typically involves the reaction of 1,3-benzodioxole with diethyl phosphite under specific conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzodioxole, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzodioxole derivatives.
科学研究应用
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
相似化合物的比较
Similar Compounds
Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: A compound with a similar phosphonate group but different aromatic substitution.
1-(benzo[d][1,3]dioxol-5-yl)methyl)-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a benzodioxole ring but with selenium substitution.
Uniqueness
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is unique due to its specific combination of a benzodioxole ring and a phosphonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
20626-08-8 |
|---|---|
分子式 |
C11H15O5P |
分子量 |
258.21 g/mol |
IUPAC 名称 |
2-diethoxyphosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C11H15O5P/c1-3-13-17(12,14-4-2)11-15-9-7-5-6-8-10(9)16-11/h5-8,11H,3-4H2,1-2H3 |
InChI 键 |
JXBSGHDDGZFAKM-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1OC2=CC=CC=C2O1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


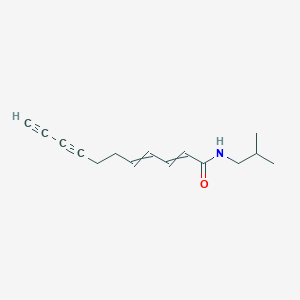
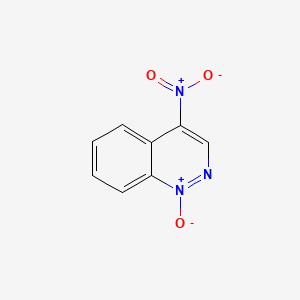
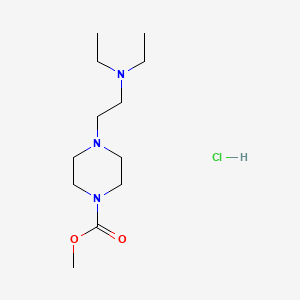
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


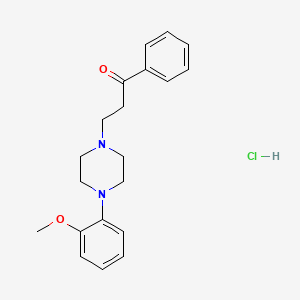

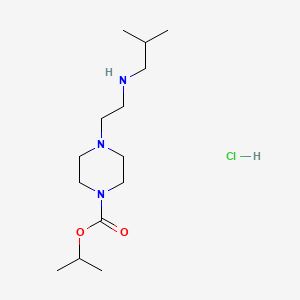
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
